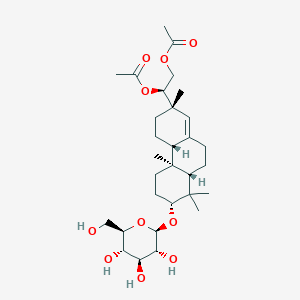
Neocaesalpin O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocaesalpin O is a cassane-type diterpenoid isolated from the seeds of Caesalpinia magnifoliolata. This compound is part of a larger family of diterpenoids known for their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cassane-type diterpenoids, including Neocaesalpin O, typically involves complex multi-step processes. A common approach includes the use of an intermolecular Diels–Alder reaction to assemble the core structure, followed by a series of carefully orchestrated oxidations to achieve the desired oxygenation pattern .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. the general approach would involve optimizing the laboratory synthesis for larger-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Neocaesalpin O undergoes various chemical reactions, including:
Reduction: While less common, reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions may be employed to introduce or modify substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Mercury(II)-mediated furan oxidation is a notable reaction used in the synthesis of this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized derivatives of the cassane-type diterpenoid structure, each with unique biological activities.
Scientific Research Applications
Chemistry: As a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic applications due to its antitumor and antiviral activities.
Industry: Possible use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of Neocaesalpin O is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antitumor Pathways: Induction of apoptosis and inhibition of cell proliferation.
Antiviral Pathways: Interference with viral replication and assembly.
Comparison with Similar Compounds
Neocaesalpin O is unique among cassane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Neocaesalpin A
- Neocaesalpin K
- Neocaesalpin L
- Neocaesalpin M
- Magnicaesalpin
These compounds share a similar core structure but differ in their oxidation patterns and substituents, leading to variations in their biological activities .
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UXYMEOMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Neocaesalpin O?
A: this compound is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.
Q2: Where was this compound first isolated, and have other sources been identified?
A: this compound was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].
Q3: Has any research explored the potential antiproliferative activity of this compound?
A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of this compound being tested in this context. Further research is needed to investigate its potential in this area.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)

